6-Methyl-3-(3-methylbutylthio)-1,2,4-triazin-5-ol
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Overview
Description
6-Methyl-3-(3-methylbutylthio)-1,2,4-triazin-5-ol is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a methyl group, a methylbutylthio group, and a hydroxyl group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(3-methylbutylthio)-1,2,4-triazin-5-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methyl-1,2,4-triazin-3,5-diol with 3-methylbutylthiol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The starting materials are fed into the reactor, and the reaction is carried out at elevated temperatures and pressures. The product is then isolated and purified using industrial-scale separation techniques.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(3-methylbutylthio)-1,2,4-triazin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methylbutylthio group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce an alcohol or amine.
Scientific Research Applications
6-Methyl-3-(3-methylbutylthio)-1,2,4-triazin-5-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(3-methylbutylthio)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and modulate signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,2,4-triazin-3,5-diol: A precursor in the synthesis of 6-Methyl-3-(3-methylbutylthio)-1,2,4-triazin-5-ol.
3-Methylbutylthiol: Another precursor used in the synthesis.
1,2,4-Triazine: The parent compound of the triazine family.
Uniqueness
This compound is unique due to the presence of both a methylbutylthio group and a hydroxyl group on the triazine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Properties
Molecular Formula |
C9H15N3OS |
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Molecular Weight |
213.30 g/mol |
IUPAC Name |
6-methyl-3-(3-methylbutylsulfanyl)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C9H15N3OS/c1-6(2)4-5-14-9-10-8(13)7(3)11-12-9/h6H,4-5H2,1-3H3,(H,10,12,13) |
InChI Key |
LSPCLSHTUUTGJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(NC1=O)SCCC(C)C |
Origin of Product |
United States |
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